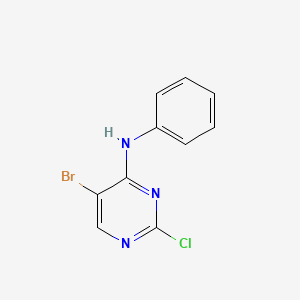

5-bromo-2-chloro-N-phenylpyrimidin-4-amine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Chemical and Biological Sciences

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in the chemical and biological sciences. gsconlinepress.comnih.gov Its derivatives are ubiquitous in nature, forming the core structure of the nucleobases uracil (B121893), thymine, and cytosine, which are essential components of nucleic acids, DNA, and RNA. gsconlinepress.com This inherent biological relevance has spurred extensive research into pyrimidine chemistry, leading to the discovery and development of a wide array of synthetic derivatives with diverse applications. nih.govmdpi.com

The pyrimidine ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. gsconlinepress.comtandfonline.com These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular properties. nih.govtandfonline.com The ability of the pyrimidine core to be readily functionalized allows for the fine-tuning of its physicochemical properties, enabling the design of molecules with specific biological targets. mdpi.com

Overview of Halogenated Pyrimidine Scaffolds in Organic Synthesis

Halogenated pyrimidines are versatile building blocks in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. The presence of one or more halogen atoms on the pyrimidine ring activates it towards nucleophilic substitution reactions, a key transformation for the construction of more complex molecules. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring further facilitates these reactions.

The regioselectivity of nucleophilic substitution on polyhalogenated pyrimidines is a critical aspect of their synthetic utility. In 2,4-dihalopyrimidines, the chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at the C2 position. This differential reactivity allows for the sequential and controlled introduction of various substituents, providing a powerful tool for the synthesis of a diverse range of pyrimidine derivatives.

Structural Context of 5-bromo-2-chloro-N-phenylpyrimidin-4-amine within Substituted Pyrimidine Derivatives

This compound belongs to the class of substituted pyrimidine derivatives. Its structure is characterized by a pyrimidine core with three distinct substituents: a bromine atom at the 5-position, a chlorine atom at the 2-position, and a phenylamino (B1219803) group at the 4-position.

The bromine atom at C5 and the chlorine atom at C2 are expected to influence the molecule's reactivity, providing sites for further chemical modification. The phenylamino group at C4 significantly impacts the electronic properties and steric profile of the molecule. This particular arrangement of substituents makes this compound a valuable intermediate for the synthesis of more complex heterocyclic systems and a potential candidate for biological evaluation.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-N-phenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN3/c11-8-6-13-10(12)15-9(8)14-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUZAJOBLJQQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464859 | |

| Record name | 5-Bromo-2-chloro-N-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280581-50-2 | |

| Record name | 5-Bromo-2-chloro-N-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Chloro N Phenylpyrimidin 4 Amine and Its Analogs

Precursor Synthesis and Halogenation Strategies

The synthesis of the target compound fundamentally relies on the initial construction and appropriate functionalization of a pyrimidine (B1678525) core. This involves creating the heterocyclic ring and then introducing the necessary halogen substituents at specific positions.

Synthesis of Halogenated Pyrimidine Core Structures

The construction of the pyrimidine scaffold can be achieved through various classical and modern synthetic routes. One of the most fundamental approaches is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com Modern variations of this strategy allow for the synthesis of a wide array of substituted pyrimidines by employing different starting materials such as unsaturated ketones, β-keto esters, or functionalized enamines. mdpi.comorganic-chemistry.org

For the specific synthesis of 5-bromo-2-chloro-N-phenylpyrimidin-4-amine, a key precursor is 5-bromo-2,4-dichloropyrimidine (B17362) . The synthesis of this intermediate typically starts from a readily available pyrimidine derivative, such as uracil (B121893) (pyrimidine-2,4-dione). The process involves two main halogenation steps:

Bromination: The C-5 position of the pyrimidine ring in uracil is activated towards electrophilic substitution. Therefore, bromination selectively occurs at this position using a suitable brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂) in an appropriate solvent.

Chlorination: The hydroxyl groups at the C-2 and C-4 positions of the resulting 5-bromouracil (B15302) are subsequently converted into chloro groups. This is commonly achieved by treatment with a strong chlorinating agent, most notably phosphorus oxychloride (POCl₃), often at elevated temperatures.

A related one-step method has been patented for the synthesis of 5-bromo-2-chloropyrimidine (B32469) from 2-hydroxypyrimidine, which involves an initial bromination using hydrobromic acid and hydrogen peroxide, followed by chlorination with phosphorus oxychloride. google.com While the starting material is different, the underlying chemical transformations highlight the established reactivity of pyrimidine rings and the reagents used for their halogenation.

The table below summarizes a typical synthetic pathway for a key di-halogenated pyrimidine precursor.

| Starting Material | Reagent(s) | Product | Key Transformation |

| Uracil | 1. Bromine (Br₂) or NBS | 5-Bromouracil | Electrophilic bromination at C-5 |

| 5-Bromouracil | 2. Phosphorus oxychloride (POCl₃) | 5-Bromo-2,4-dichloropyrimidine | Conversion of hydroxyls to chlorides |

Regioselective Halogenation Approaches

Control of regiochemistry during halogenation is paramount for the successful synthesis of the desired precursors. The electronic nature of the pyrimidine ring dictates the position of electrophilic attack. In uracil or similar pyrimidine-diones, the C-5 position is electron-rich and thus the most susceptible to electrophilic halogenation. acs.org

For other pyrimidine systems, various strategies have been developed to achieve regioselectivity. For instance, the halogenation of pyrazolo[1,5-a]pyrimidines can be directed to the C-3 position using a hypervalent iodine(III) reagent in aqueous conditions. rsc.org Although this applies to a fused ring system, it demonstrates the principle of using specific reagents to control the site of halogenation. rsc.org In other heterocyclic systems like pyridine, activation via N-oxide formation can direct halogenation specifically to the 2-position, while the use of Zincke imine intermediates allows for selective halogenation at the 3-position. nih.govnsf.govnih.gov These examples from related heterocycles underscore the importance of tailored strategies to achieve regiochemical control in aromatic halogenation. nih.gov

Amination Reactions in Pyrimidine Synthesis

The final key step in the synthesis of this compound is the introduction of the phenylamino (B1219803) group onto the halogenated pyrimidine core. This is typically accomplished through a Nucleophilic Aromatic Substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Aryl Amines

The SNAr reaction is a widely used and efficient method for functionalizing electron-deficient aromatic and heteroaromatic rings, such as dihalopyrimidines. nih.gov In the synthesis of the title compound, 5-bromo-2,4-dichloropyrimidine is treated with aniline (B41778). The reaction involves the displacement of one of the chlorine atoms by the amine nucleophile. A similar reaction using cyclopentylamine (B150401) has been shown to produce 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in high yield, demonstrating the feasibility of this approach. chemicalbook.com

These amination reactions can be performed under various conditions, sometimes catalyzed by acids or bases. ntnu.no For instance, palladium-catalyzed amination is a common method, though uncatalyzed reactions often proceed efficiently for activated substrates like dichloropyrimidines. nih.govyoutube.com

A critical aspect of the synthesis is the regioselectivity of the amination step. In 2,4-dichloropyrimidines, the C-4 position is generally more reactive toward nucleophiles than the C-2 position. wuxiapptec.comnih.gov This selectivity is governed by the electronic properties of the pyrimidine ring. Quantum mechanical calculations show that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine (B19661) has a larger coefficient at the C-4 carbon, making it the preferred site for nucleophilic attack. wuxiapptec.com

The presence of an electron-withdrawing substituent at the C-5 position, such as a bromo, cyano, or nitro group, further activates the ring for SNAr reactions and typically reinforces the preference for substitution at the C-4 position. nih.govresearchgate.net Therefore, the reaction of 5-bromo-2,4-dichloropyrimidine with aniline selectively yields the C-4 aminated product, this compound, leaving the chloro group at the C-2 position intact.

Interestingly, this inherent regioselectivity can be reversed. It has been reported that using tertiary amines as nucleophiles on 2,4-dichloro-5-nitropyrimidine (B15318) leads to selective substitution at the C-2 position. nih.govresearchgate.net This highlights that the choice of nucleophile can be a tool to control the site of substitution.

The following table summarizes the general regioselectivity observed in SNAr reactions of substituted 2,4-dichloropyrimidines.

| Pyrimidine Substrate | Nucleophile | Predominant Substitution Position | Reference |

| 2,4-Dichloropyrimidine | Primary/Secondary Amine | C-4 | wuxiapptec.com |

| 5-(Electron-withdrawing group)-2,4-dichloropyrimidine | Primary/Secondary Amine | C-4 | nih.govresearchgate.net |

| 5-Nitro-2,4-dichloropyrimidine | Tertiary Amine | C-2 | nih.govresearchgate.net |

| 6-(Electron-donating group)-2,4-dichloropyrimidine | Primary/Secondary Amine | C-2 | wuxiapptec.com |

The SNAr reaction on an activated aryl or heteroaryl halide proceeds via a well-established two-step addition-elimination mechanism. pressbooks.publibretexts.org

Addition Step: The nucleophile (aniline) attacks the electron-deficient carbon atom bearing a leaving group (chloride at C-4). This initial attack breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized, negatively charged tetrahedral intermediate. lumenlearning.com This intermediate is known as a Meisenheimer complex. pressbooks.publibretexts.orglumenlearning.com The negative charge is delocalized across the ring and, importantly, onto the electron-withdrawing nitrogen atoms of the pyrimidine ring, which helps to stabilize it. lumenlearning.com

Elimination Step: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion). This step is typically fast and results in the final substituted product. pressbooks.pub

Catalyst-Mediated Coupling Reactions

The formation of the crucial C-N bond in N-arylpyrimidin-4-amines is frequently accomplished through transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and broad substrate scope, making them indispensable tools in modern organic synthesis. The starting material for such syntheses is typically a dihalogenated pyrimidine, such as 5-bromo-2,4-dichloropyrimidine. The reaction with an aniline derivative proceeds with regioselectivity, where the chlorine atom at the C4 position is significantly more susceptible to nucleophilic substitution than the one at the C2 position. This differential reactivity is exploited to selectively install the N-phenylamino group at the C4 position. researchgate.net

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination stands as a premier method for constructing carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines. researchgate.net This reaction employs a palladium catalyst in combination with a suitable phosphine (B1218219) ligand and a base to couple an aryl halide or triflate with an amine. In the context of synthesizing this compound analogs, a dihalopyrimidine is reacted with a primary or secondary amine. nih.gov

The effectiveness of the Buchwald-Hartwig reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and dichlorobis(triphenylphosphine)palladium(II). nih.govrsc.org The selection of the phosphine ligand is critical for the reaction's success, with bulky, electron-rich ligands often providing the best results. Ligands such as Xantphos are frequently used to facilitate the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.govrsc.org The reaction is typically carried out in aprotic solvents like toluene (B28343) or dioxane, with bases such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) being used to facilitate the deprotonation of the amine. nih.govrsc.org These reactions can often be accelerated using microwave irradiation. rsc.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination in Pyrimidine Synthesis

| Catalyst | Ligand | Base | Solvent | Temperature | Application Example | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | K₂CO₃ | - (Solvent-free) | 120 °C (Microwave) | Synthesis of pyrido[2,3-d]pyrimidines | rsc.org |

| Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | Sodium tert-butoxide | Toluene | Reflux | Synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines | nih.gov |

Other Transition Metal-Catalyzed Aminations

While palladium catalysis is prevalent, other transition metals like nickel and copper are also effective in catalyzing C-N bond formation for pyrimidine derivatives. Nickel-catalyzed cross-coupling reactions, for instance, provide an alternative pathway. An electrochemical approach using a nickel(II) bromide 2,2'-bipyridine (B1663995) complex as the catalyst has been successfully employed for the cross-coupling of 4-amino-6-chloropyrimidines with aryl halides. nih.gov This method operates under mild, room-temperature conditions and demonstrates good functional group tolerance. nih.gov

Copper-catalyzed aminations have also been reported for heteroaryl chlorides, including 2-chloropyrimidine, yielding good results with amine nucleophiles like imidazole (B134444) and benzimidazole. nih.gov

It is also noteworthy that for highly activated substrates like 2-chloropyrimidine, transition-metal-free nucleophilic aromatic substitution (SNAr) can be a viable and more environmentally friendly alternative. nih.govresearchgate.net Reactions of heteroaryl chlorides with amines in water, facilitated by a base like potassium fluoride (B91410) (KF), can proceed efficiently without the need for a metal catalyst. nih.gov The choice between a metal-catalyzed pathway and an SNAr reaction often depends on the specific substrates and the desired reaction conditions. nih.govresearchgate.net

Derivatization and Functionalization Strategies Post-Synthesis

Following the initial synthesis of the this compound scaffold, its structure can be extensively modified to generate a library of analogs. The presence of two distinct halogen atoms (bromine and chlorine) and the N-phenyl group provides multiple handles for diversification.

Modification at the N-Phenyl Moiety

One of the most direct strategies for diversification involves the N-phenyl ring. This can be achieved by utilizing a variety of substituted anilines during the initial Buchwald-Hartwig coupling step. By selecting anilines with different electronic and steric properties (e.g., bearing methyl, methoxy (B1213986), or trifluoromethyl groups), a wide range of analogs can be synthesized. acs.org This approach allows for systematic exploration of structure-activity relationships, as demonstrated in the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as enzyme inhibitors. nih.gov

Further Transformations of Halogen Substituents (e.g., Suzuki-Miyaura Coupling)

The two halogen atoms on the pyrimidine ring are key sites for introducing further complexity, most commonly via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide, is a particularly powerful tool in this regard. mdpi.comlibretexts.org

The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective functionalization. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions like the Suzuki coupling. libretexts.org This allows for the selective reaction at the C5 position, leaving the C2-chloro substituent intact for subsequent transformations. Aryl or heteroaryl groups can be installed at the C5 position by reacting the this compound with a corresponding boronic acid. mdpi.com Typical conditions involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like potassium phosphate (B84403) (K₃PO₄) in a solvent such as 1,4-dioxane. mdpi.com This strategy has been used effectively in the arylation of other halogenated pyrimidines. mdpi.com

Table 2: Example Conditions for Suzuki-Miyaura Coupling on Halogenated Heterocycles

| Substrate | Boronic Acid | Catalyst | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

| 9-benzyl-6-chloropurine | Aryl/alkenyl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene or aq. DME | 6-Aryl/alkenyl-purines | researchgate.net |

Diversification via Side Chain Modifications

Further diversification can be achieved by modifying the side chains that have been introduced. For instance, if an aryl group installed via Suzuki coupling contains a functional group (e.g., a hydroxyl, amino, or ester group), this group can be subjected to a wide array of subsequent chemical transformations. Studies on various pyrimidine derivatives show that the addition of side chains such as [(dialkylamino)alkyl]amino or (hydroxyalkyl)amino groups can be beneficial for biological activity. nih.gov Similarly, modifications to substituents on the N-phenyl ring can be performed. These multi-step synthetic sequences, combining cross-coupling and functional group interconversion, allow for the creation of highly complex and diverse molecular architectures based on the initial this compound scaffold. nih.govmdpi.com

Chemical Reactivity and Transformational Chemistry of 5 Bromo 2 Chloro N Phenylpyrimidin 4 Amine

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing halogenated pyrimidines. The positions of the halogen atoms on the pyrimidine ring are not equally reactive, which allows for selective and sequential substitutions.

In dihalogenated pyrimidines, the chlorine atom at the C4 (or C6) position is generally the most reactive towards nucleophiles, followed by the chlorine at the C2 position. The bromine atom at the C5 position is significantly less reactive in nucleophilic aromatic substitution reactions. This reactivity pattern is demonstrated in the synthesis of related N-substituted pyrimidin-4-amines from 5-bromo-2,4-dichloropyrimidine (B17362). Studies show that nucleophiles like ammonia, pyrrolidine, or cyclopentylamine (B150401) preferentially displace the C4-chloro group, leaving the C2-chloro and C5-bromo groups intact. chemicalbook.comresearchgate.netmdpi.com

For the target molecule, 5-bromo-2-chloro-N-phenylpyrimidin-4-amine, which is typically synthesized from 5-bromo-2,4-dichloropyrimidine and aniline (B41778), the remaining C2-chloro group is the primary site for further nucleophilic substitution. Research on analogous structures, such as 5-bromo-2-chloro-6-methylpyrimidin-4-amine, confirms that the C2-chloro substituent can be displaced by secondary amines in subsequent reaction steps. researchgate.net The C5-bromo position, being less activated towards nucleophilic attack, generally requires metal catalysis to react.

The differential reactivity of the halogen substituents allows for highly selective transformations. The synthesis of the parent compound itself relies on the selective substitution of the C4-chloro group of 5-bromo-2,4-dichloropyrimidine. mdpi.com

Further reactions on this compound can also be highly selective. Under typical SNAr conditions (e.g., heating with a nucleophile in a suitable solvent), the substitution will occur exclusively at the C2 position. For instance, reacting 5-bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine (B1521940) with 3-aminophenol (B1664112) leads to the selective displacement of the C2-chloro group. mdpi.com To achieve substitution at the C5-bromo position, a change in reaction type, such as a metal-catalyzed cross-coupling reaction, is necessary. This orthogonality provides a powerful tool for chemists to build molecular complexity in a controlled, stepwise manner.

| Reactive Position | Typical Nucleophile | Reaction Condition | Outcome | Selectivity |

|---|---|---|---|---|

| C2-Chloro | Amines, Phenols, Thiols | Heating in solvent (e.g., acetonitrile, ethanol) | Displacement of Chloride | High selectivity over C5-Bromo under SNAr conditions researchgate.netmdpi.com |

| C5-Bromo | Amines, Alcohols | Typical SNAr conditions | Generally unreactive | Requires metal catalysis for substitution nih.govnih.gov |

Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are essential for forming carbon-carbon and carbon-heteroatom bonds, and the halogenated sites on this compound are prime handles for such transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.org In the case of this compound, the C5-bromo position is the preferred site for Suzuki coupling. The general reactivity order for aryl halides in this reaction is I > Br > Cl, making the C-Br bond significantly more reactive than the C-Cl bond under standard Suzuki conditions. libretexts.org

Studies on structurally related compounds, such as 5-bromo-2-methylpyridin-3-amine, demonstrate that Suzuki coupling with various arylboronic acids proceeds efficiently at the C5-bromo position using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. nih.gov This allows for the introduction of a wide range of aryl and heteroaryl groups at this position, creating biaryl structures. nih.govmdpi.com It is expected that this compound would react similarly, enabling C-C bond formation at C5 while preserving the C2-chloro substituent for subsequent transformations.

| Component | Example |

|---|---|

| Halide Substrate | This compound |

| Boron Reagent | Arylboronic acids, Arylboronic esters |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ |

| Solvent | 1,4-Dioxane/Water, Toluene (B28343), DMF |

| Reactive Site | C5-Bromo nih.gov |

The C5-bromo substituent also facilitates other important cross-coupling reactions.

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net It is a powerful method for forming C(sp²)-C(sp) bonds. The C5-bromo position on the pyrimidine ring is a suitable electrophile for this transformation. Research on other bromo-substituted pyrimidines and related heterocycles has shown successful Sonogashira coupling, enabling the introduction of alkyne functionalities. nih.govmdpi.com These reactions typically use a palladium source (e.g., Pd(OAc)₂, K₂PdCl₄), a ligand, and a base under either copper-catalyzed or copper-free conditions. organic-chemistry.orgmdpi.com

Heck Coupling : The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com The C5-bromo position can undergo Heck coupling with various alkenes, such as styrenes or acrylates, to introduce a vinyl group onto the pyrimidine core. These reactions generally require a palladium catalyst and a base at elevated temperatures. mdpi.com

| Reaction | Coupling Partner | Key Reagents | Bond Formed | Relevant Findings |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) (optional), Base | C-C (sp²-sp) | Effective for C-Br bonds on pyrimidine-like scaffolds nih.govmdpi.com |

| Heck | Alkene | Pd Catalyst, Base | C-C (vinyl-aryl) | Aryl bromides are standard substrates for Heck reactions organic-chemistry.orgmdpi.com |

Functional Group Interconversions and Derivatization

The true synthetic utility of this compound lies in the ability to use its reactive sites for extensive derivatization. The distinct reactivity of the C2-Cl and C5-Br positions allows for a modular approach to building a library of compounds.

A typical synthetic strategy might involve:

Cross-Coupling at C5 : Utilizing the C5-bromo position for a Suzuki, Sonogashira, or Heck reaction to introduce a carbon-based substituent.

Nucleophilic Substitution at C2 : Subsequently displacing the C2-chloro group with a variety of nucleophiles (amines, alcohols, thiols) to install another point of diversity.

Furthermore, derivatization is not limited to the pyrimidine core. The N-phenyl group can be modified, for example, by introducing substituents onto the phenyl ring in the aniline starting material before the initial synthesis. In a study on related 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, a wide variety of substituents were tolerated on both the phenoxy and N-phenyl rings, highlighting the robustness of the core structure for creating diverse analogs. nih.gov Functional group interconversions on the substituents themselves, such as the reduction of a nitro group to an amine, can also be performed. nih.gov This multi-faceted reactivity makes the title compound a valuable intermediate for medicinal chemistry and materials science.

Stability and Degradation Pathways

The stability of this compound is a critical aspect influencing its storage, handling, and application in synthetic chemistry. While specific, detailed experimental studies on the degradation pathways of this particular compound are not extensively available in publicly accessible literature, its stability can be inferred from the general chemical properties of halopyrimidines and related structures.

The molecule possesses several reactive sites that are susceptible to degradation under various conditions, including heat, light, and different pH environments. The primary points of reactivity are the carbon-chlorine and carbon-bromine bonds on the pyrimidine ring, as well as the amino linkage.

General Stability:

Product information from suppliers suggests that this compound should be stored at room temperature in a tightly sealed container, away from moisture, to prevent degradation. glpbio.com This indicates a degree of stability under standard storage conditions but also points to potential reactivity with water.

pH-Dependent Stability:

The stability of similar pyrimidine-containing compounds is known to be pH-dependent. For instance, thiamine, which contains a pyrimidine ring, is stable in acidic pH but unstable in alkaline solutions. This suggests that this compound may also exhibit greater stability in acidic to neutral conditions and be prone to degradation under alkaline conditions. The exocyclic amino group can be protonated, which may influence the electronic properties and stability of the entire ring system.

Hydrolytic Degradation:

Given the presence of a chloro substituent at the 2-position of the pyrimidine ring, the compound is susceptible to hydrolysis. The chlorine atom is a good leaving group, especially when activated by the electron-withdrawing nature of the pyrimidine ring. In the presence of water or nucleophiles, the chlorine atom can be displaced to form hydroxylated or other substituted pyrimidines. The rate of this hydrolysis is likely to be influenced by pH and temperature. For example, studies on 2-chloro-2'-deoxyadenosine, another chlorinated heterocyclic compound, have shown a significant increase in decomposition at acidic pH.

Thermal Degradation:

Elevated temperatures are expected to promote the degradation of this compound. Thermal decomposition could lead to the cleavage of the C-Cl and C-Br bonds, as well as potential fragmentation of the pyrimidine ring itself. The melting point of the related compound 5-bromo-2-chloropyrimidin-4-amine is reported to be between 460–461 K, indicating a degree of thermal stability in the solid state. nih.govresearchgate.net However, in solution or at higher temperatures, degradation is more likely.

Photodegradation:

Halogenated organic compounds are often susceptible to photodegradation upon exposure to ultraviolet (UV) light. The energy from UV radiation can be sufficient to induce the homolytic cleavage of the carbon-halogen bonds, leading to the formation of radical intermediates. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. While specific photostability studies on this compound are not available, it is a plausible degradation pathway.

Potential Degradation Products:

Based on the reactivity of the functional groups, potential degradation products could include:

5-bromo-2-hydroxy-N-phenylpyrimidin-4-amine: Formed via hydrolysis of the 2-chloro group.

2-chloro-N-phenylpyrimidin-4-amine: Formed by reductive dehalogenation of the bromo group.

5-bromo-N-phenylpyrimidin-4-amine: Formed by reductive dehalogenation of the chloro group.

N-phenylpyrimidin-4-amine: Formed by complete dehalogenation.

Further degradation could lead to the opening of the pyrimidine ring.

The following table summarizes the expected stability and potential degradation pathways of this compound based on general chemical principles and data from related compounds.

| Condition | Expected Stability | Potential Degradation Pathway(s) | Likely Degradation Products |

| Thermal | Moderately stable at room temperature. Degradation increases with temperature. | Cleavage of C-Cl and C-Br bonds, ring fragmentation. | Halogenated benzenes, aniline, pyrimidine fragments. |

| Photolytic (UV) | Likely unstable. | Homolytic cleavage of C-Cl and C-Br bonds. | Radical species, dehalogenated products. |

| Hydrolytic (Acidic) | Potentially unstable. | Acid-catalyzed hydrolysis of the 2-chloro group. | 5-bromo-2-hydroxy-N-phenylpyrimidin-4-amine. |

| Hydrolytic (Neutral) | Moderately stable, slow hydrolysis expected. | Nucleophilic substitution of the 2-chloro group by water. | 5-bromo-2-hydroxy-N-phenylpyrimidin-4-amine. |

| Hydrolytic (Alkaline) | Likely unstable. | Base-catalyzed hydrolysis of the 2-chloro group. | 5-bromo-2-hydroxy-N-phenylpyrimidin-4-amine. |

Advanced Spectroscopic and Structural Characterization Techniques for Pyrimidin 4 Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. One-dimensional (¹H, ¹³C) and two-dimensional experiments are used to map out the carbon skeleton and the placement of substituents.

The ¹H and ¹³C NMR spectra of 5-bromo-2-chloro-N-phenylpyrimidin-4-amine are dictated by the electronic effects of the substituents on the pyrimidine (B1678525) and phenyl rings.

¹H NMR: In the ¹H NMR spectrum, the pyrimidine ring exhibits a single proton signal (H-6). Due to the electron-withdrawing nature of the adjacent nitrogen atoms and the halogen substituents, this proton is expected to be significantly deshielded, appearing as a singlet in the downfield region, likely around 8.0-8.5 ppm. The protons of the N-phenyl group will appear in the aromatic region (typically 7.0-7.8 ppm), with their multiplicity depending on the coupling between them. The amine proton (N-H) would present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration but is often found in the 8.5-9.5 ppm range for similar anilino-pyrimidines.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The chemical shifts are heavily influenced by the electronegativity of the attached atoms (N, Cl, Br).

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected at distinct chemical shifts. C2, bonded to both a chlorine atom and two nitrogen atoms, would be highly deshielded. C4, attached to the amino group and two nitrogens, would also be downfield. C5, bearing the bromine atom, will have its shift influenced by the heavy atom effect, while C6 will be the only carbon in the pyrimidine ring attached to a hydrogen.

Phenyl Carbons: The carbons of the phenyl ring will show shifts in the typical aromatic range (~120-140 ppm), with the ipso-carbon (attached to the nitrogen) being the most deshielded among them.

The expected chemical shifts are summarized in the table below, based on data from analogous substituted pyrimidine systems. nih.govnih.govlibretexts.orgresearchgate.net

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-6 (pyrimidine) | 8.0 - 8.5 | - |

| C6 (pyrimidine) | - | 105 - 115 |

| C5 (pyrimidine) | - | 95 - 105 |

| C4 (pyrimidine) | - | 158 - 162 |

| C2 (pyrimidine) | - | 155 - 160 |

| N-H | 8.5 - 9.5 (broad) | - |

| Phenyl H | 7.0 - 7.8 | - |

| Phenyl C | - | 120 - 140 |

Note: These are estimated values based on analogous compounds. Actual values may vary.

To unequivocally assign all proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are indispensable. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, COSY would be used to establish the connectivity between the ortho, meta, and para protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). wikipedia.orglibretexts.org It would definitively link the H-6 signal to the C-6 carbon signal and each phenyl proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations, which helps piece together the molecular fragments. nih.govyoutube.com Key expected correlations for this molecule would include:

The N-H proton to the pyrimidine C4 and C5, as well as the ipso-carbon of the phenyl ring.

The pyrimidine H-6 proton to pyrimidine carbons C4 and C5.

The ortho protons of the phenyl ring to the ipso-carbon and the meta-carbons.

These 2D techniques, used in combination, allow for the complete and unambiguous assignment of the molecule's NMR spectra. nih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns. nih.gov For this compound (C₁₀H₇BrClN₃), the presence of two halogen atoms, bromine (isotopes ⁷⁹Br and ⁸¹Br with ~50.7% and ~49.3% abundance, respectively) and chlorine (isotopes ³⁵Cl and ³⁷Cl with ~75.8% and ~24.2% abundance, respectively), results in a characteristic isotopic pattern for the molecular ion peak. This would appear as a cluster of peaks: M (containing ⁷⁹Br and ³⁵Cl), M+2 (containing ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl), and M+4 (containing ⁸¹Br and ³⁷Cl), with predictable relative intensities.

Electron impact (EI) ionization would likely induce fragmentation. The study of fragmentation pathways of related halogenated pyrimidines provides a basis for predicting the behavior of the title compound. acs.orgresearchgate.netsapub.org

Predicted Fragmentation Pathways:

Loss of Halogens: Initial fragmentation could involve the loss of a bromine radical (·Br) or a chlorine radical (·Cl), leading to significant peaks at [M-79/81]⁺ and [M-35/37]⁺.

Cleavage of the Phenyl Group: Fission of the C4-N bond could lead to the loss of a phenylamino (B1219803) radical or related fragments.

Ring Fission: Pyrimidine rings can fragment through the loss of small molecules like HCN. researchgate.netsapub.org

| Ion | m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) | Identity |

| [M]⁺ | 283 | Molecular Ion |

| [M-Cl]⁺ | 248 | Loss of chlorine radical |

| [M-Br]⁺ | 204 | Loss of bromine radical |

| [C₆H₅NH]⁺ | 92 | Phenylamino fragment |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Note: The m/z values correspond to the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

For this compound, the key functional groups and their expected vibrational regions are:

N-H Stretch: The secondary amine N-H bond will give rise to a distinct stretching vibration, typically seen in the range of 3300-3500 cm⁻¹. spectroscopyonline.comlibretexts.org

Aromatic C-H Stretch: These vibrations from both the pyrimidine and phenyl rings occur above 3000 cm⁻¹.

C=C and C=N Stretches: The stretching vibrations of the double bonds within the aromatic rings are expected in the 1400-1650 cm⁻¹ region. aps.org

N-H Bend: The bending vibration for the secondary amine is typically found around 1500-1600 cm⁻¹.

C-Cl and C-Br Stretches: The carbon-halogen stretches are found in the fingerprint region at lower wavenumbers. The C-Cl stretch is typically in the 600-800 cm⁻¹ range, while the C-Br stretch appears at even lower frequencies, usually between 500-600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (secondary amine) | Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C=N / C=C (ring) | Stretch | 1400 - 1650 |

| N-H (secondary amine) | Bend | 1500 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-Cl | Stretch | 600 - 800 |

| C-Br | Stretch | 500 - 600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a crystal. While the specific crystal structure for this compound is not available in the searched literature, analysis of closely related compounds like 5-bromo-2-chloropyrimidin-4-amine nih.gov and other substituted pyrimidin-4-amines allows for a robust prediction of its solid-state features. researchgate.netresearchgate.net

The pyrimidine ring is expected to be essentially planar. nih.gov Key structural parameters such as bond lengths and angles would be determined with high precision. For example, the C-Cl and C-Br bond lengths will reflect the influence of the aromatic system. The geometry around the exocyclic amino nitrogen (N4) would also be of interest, revealing its degree of planarity and conjugation with the pyrimidine ring.

The crystal packing would be stabilized by a network of intermolecular interactions. mdpi.com

Hydrogen Bonding: The most significant interaction is expected to be hydrogen bonding. The exocyclic amine (N-H) is a hydrogen bond donor, while the ring nitrogen atoms (N1 and/or N3) are potent hydrogen bond acceptors. This can lead to the formation of dimers or chains, a common motif in pyrimidin-4-amines. nih.govresearchgate.net For instance, in the crystal of 5-bromo-2-chloropyrimidin-4-amine, molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds. nih.gov

Halogen Bonding: The bromine and chlorine atoms could potentially act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules.

π-π Stacking: The aromatic pyrimidine and phenyl rings could engage in π-π stacking interactions, further stabilizing the crystal lattice. mdpi.comnih.gov

These combined interactions define the supramolecular architecture and the macroscopic properties of the crystalline solid.

Halogen Bonding Interactions in Pyrimidin-4-amine Structures

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). In the context of this compound, the bromine and chlorine atoms attached to the pyrimidine ring are potential halogen bond donors. The study of these interactions is critical for crystal engineering and designing materials with specific supramolecular architectures.

While direct and extensive research on the halogen bonding of this compound itself is not widely documented, analysis of closely related structures provides significant insight. For the parent compound, 5-bromo-2-chloropyrimidin-4-amine, X-ray crystallography reveals that the crystal structure is primarily stabilized by a network of hydrogen bonds. nih.govnih.gov In its crystal lattice, molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds, which are then linked into a two-dimensional framework by additional N—H⋯N interactions. nih.gov The pyrimidine ring in this compound is essentially planar. nih.govnih.gov

These findings suggest that while hydrogen bonding can be a dominant force, halogen bonding is a significant and potentially tunable interaction in appropriately substituted 5-bromo-2-chloropyrimidine (B32469) derivatives. The presence of the N-phenyl group in this compound introduces additional possibilities for intermolecular forces, including π-stacking and potential halogen-π interactions, which could compete with or occur alongside traditional hydrogen and halogen bonds.

Interactive Data Table: Crystallographic and Interaction Data for Related Pyrimidin-4-amines

| Compound | Crystal System | Space Group | Key Interactions Identified | Reference |

| 5-bromo-2-chloropyrimidin-4-amine | Monoclinic | P2₁/n | N—H···N Hydrogen Bonds | nih.gov |

| N-[2-((5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxyphenyl]-4-chlorobenzenesulfonamide | Triclinic | P-1 | Hydrogen Bonds, Halogen Bonds (Cl···Cl, Cl···Br, Br···Br), π-stacking | uomphysics.net |

Structure Activity Relationship Sar Studies of 5 Bromo 2 Chloro N Phenylpyrimidin 4 Amine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of 5-bromo-2-chloro-N-phenylpyrimidin-4-amine derivatives is highly sensitive to modifications at various positions of the molecule. The pyrimidine (B1678525) core acts as a central scaffold, with substituents influencing the compound's interaction with biological targets.

Influence of Halogen Identity and Position (Bromine at C5, Chlorine at C2)

The specific placement of halogen atoms on the pyrimidine ring is a key determinant of biological activity. The bromine atom at the C5 position and the chlorine atom at the C2 position are not arbitrary; their distinct electronic and steric properties play specific roles.

Bromine at C5: The presence of a bulky and lipophilic bromine atom at the C5 position often contributes to enhanced binding affinity. This can be attributed to its ability to form halogen bonds with backbone carbonyls or other electron-rich residues in a protein's active site. Furthermore, it can occupy a specific hydrophobic pocket, thereby increasing the compound's potency.

Studies on related pyrimidine derivatives have shown that the nature and position of halogen substituents can significantly modulate antimicrobial and anticancer activities. For instance, research on various halogenated pyrimidines indicated that a 4-fluoro substituent was more active than its 4-chloro or 4-bromo counterparts in certain contexts, highlighting the sensitivity of biological targets to the specific halogen used. nih.gov

Effects of Phenyl Ring Substitutions on Potency and Selectivity

Modifications to the N-phenyl ring are a cornerstone of SAR studies for this class of compounds, allowing for the fine-tuning of potency and selectivity. Research into analogous structures, such as 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives developed as histone deacetylase (HDAC) inhibitors, provides valuable insights. nih.gov In these studies, it was found that smaller substituents on the phenyl ring, such as methoxy (B1213986) groups, were favorable for inhibitory activity. nih.gov Halogen substitutions, particularly at the para-position of the phenyl ring, were also shown to be beneficial for potency. nih.gov

Similarly, studies on 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as UNC51-like kinase 1 (ULK1) inhibitors demonstrated that specific substitutions on the phenyl rings could yield highly potent compounds. nih.gov One of the most active compounds identified was 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, which underscores the synergistic effect of multiple substitutions in optimizing biological activity. nih.gov

The following table summarizes representative findings on how phenyl ring substitutions affect the biological activity of closely related pyrimidine analogues.

| Base Scaffold | Phenyl Ring Substituent(s) | Target | Observation |

| 5-chloro-4-(phenylamino)pyrimidine | Methoxy groups | HDAC | Enhanced inhibitory activity compared to unsubstituted compound. nih.gov |

| 5-chloro-4-(phenylamino)pyrimidine | Halogens (para-position) | HDAC | Beneficial for inhibitory activity. nih.gov |

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine | 3,4,5-trimethoxy (on N-phenyl) | ULK1 | Contributed to the high potency of the lead compound. nih.gov |

Role of the N-Phenylamine Moiety in Ligand-Target Interactions

The N-phenylamine moiety is not merely a substituent but an essential component for molecular recognition and binding. It often functions as a "cap" group that engages in significant hydrophobic interactions with residues in the active site of a target protein. nih.gov The amine linker itself is a critical hydrogen bond donor, frequently anchoring the entire molecule to a specific region of the target, such as the hinge region of a kinase.

The phenyl group's orientation and electronic properties, modulated by its substituents, dictate the strength and nature of these interactions. This ability to form both hydrogen bonds via the amine and hydrophobic or van der Waals interactions via the phenyl ring makes the N-phenylamine moiety a versatile pharmacophore for achieving high-affinity binding.

Mechanistic Insights from SAR Analysis

The collective SAR data provide a mechanistic understanding of how these derivatives function at a molecular level. The pyrimidine core serves as a rigid scaffold that correctly positions the key interacting groups. The C5-bromo atom can exploit specific halogen-bonding or hydrophobic interactions to enhance binding, while the N-phenylamine group at the C4 position is typically responsible for the primary anchor to the target protein through hydrogen bonding and hydrophobic contacts.

SAR analysis reveals that potency is often maximized when the substituents on the phenyl ring achieve a complementary steric and electronic match with the target's binding pocket. For example, the observation that smaller groups like methoxy are favorable suggests that the binding pocket may be sterically constrained. nih.gov The benefit of para-substitutions indicates that this position is oriented toward a region where interactions can be productively formed. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

To further rationalize the observed SAR and to guide the design of new, more potent derivatives, computational QSAR models are often employed. These models create a mathematical correlation between the structural features of the molecules and their biological activities.

Development of Predictive QSAR Models

The development of a QSAR model for this compound derivatives typically involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. Then, a variety of molecular descriptors are calculated for each compound. nih.gov These descriptors quantify various physicochemical properties, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics.

Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to build an equation that relates the descriptors to the observed activity. nih.govtandfonline.com The predictive power of the resulting model is rigorously assessed using statistical parameters and validation techniques, including internal (cross-validation) and external validation. tandfonline.com A robust QSAR model can provide valuable insights into which molecular properties are most critical for activity and can be used to predict the potency of novel, unsynthesized compounds, thereby accelerating the drug discovery process. nih.gov

The table below lists key components and validation metrics commonly used in the development of QSAR models for pyrimidine derivatives.

| Component | Description | Example(s) |

| Modeling Technique | The statistical method used to correlate structure and activity. | Multiple Linear Regression (MLR), Artificial Neural Network (ANN). nih.govtandfonline.com |

| Molecular Descriptors | Numerical values that encode the chemical information of a molecule. | Physicochemical, electronic, topological, and quantum-chemical descriptors. nih.gov |

| Validation Metrics | Statistical parameters used to evaluate the performance and predictive ability of the model. | Coefficient of determination (R²), Cross-validated correlation coefficient (Q²), Root Mean Square Error (RMSE). nih.govtandfonline.com |

Interpretation of Molecular Descriptors in QSAR

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. In the context of this compound derivatives, QSAR studies are instrumental in understanding how different physicochemical properties, encoded by molecular descriptors, influence their therapeutic potential. The interpretation of these descriptors provides crucial insights for the rational design of new, more potent derivatives.

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be broadly categorized into several classes, including electronic, steric, hydrophobic, and topological descriptors. The coefficients of these descriptors in a QSAR equation indicate the direction and magnitude of their influence on the biological activity. A positive coefficient suggests that an increase in the descriptor's value enhances activity, while a negative coefficient implies the opposite.

Several QSAR studies on pyrimidine derivatives, which are structurally analogous to this compound, have highlighted the importance of various molecular descriptors.

Electronic Descriptors: These descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges, describe the electronic aspects of a molecule. For instance, in studies of pyrimidine derivatives as anticancer agents, electronic parameters have been shown to be crucial for their interaction with biological targets. nih.gov The distribution of electron density, influenced by substituents on the pyrimidine and phenyl rings, can affect hydrogen bonding and other electrostatic interactions with receptor sites.

Hydrophobic Descriptors: Lipophilicity, commonly expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical factor in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. In a QSAR analysis of 2,4-diamino-pyrimidine derivatives with anti-malarial activity, lipophilicity descriptors like J clogP were found to have a significant positive contribution to the activity. nih.gov This suggests that increasing the lipophilicity of the molecule, within a certain range, could lead to enhanced biological efficacy.

Steric and 3D Descriptors: Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the steric and electrostatic requirements for ligand-receptor binding. thieme-connect.combenthamdirect.comaip.orgrsc.org These methods generate 3D contour maps that visualize regions where bulky groups (steric fields) or charged groups (electrostatic fields) are favored or disfavored for optimal activity. For pyrimidine derivatives, these analyses have revealed that the size and shape of substituents at various positions on the pyrimidine core and the N-phenyl ring are critical for their inhibitory activity. thieme-connect.comaip.org For example, a CoMFA model might indicate that a bulky substituent is preferred at one position to enhance van der Waals interactions, while a less bulky group is required at another to avoid steric clashes within the receptor's binding pocket.

The statistical quality of a QSAR model is paramount for its predictive power. Parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the root mean square error (RMSE) are used to assess the model's robustness and predictive ability. benthamdirect.com An R² value close to 1 indicates a good fit of the model to the training data, while a high q² value (typically > 0.5) suggests good internal predictive power.

The following tables illustrate the types of data used and generated in QSAR studies of pyrimidine derivatives.

Table 1: Example Molecular Descriptors and Their Interpretation in Pyrimidine Derivatives

| Descriptor Class | Descriptor Example | Interpretation of Coefficient in QSAR Equation | General Implication for this compound Derivatives |

| Hydrophobic | clogP | Positive: Increased lipophilicity enhances activity. Negative: Decreased lipophilicity is favorable. | Modifications to the phenyl ring or other positions that alter lipophilicity can significantly impact biological activity. |

| Electronic | LUMO Energy | Negative: Lower LUMO energy (stronger electron-accepting ability) may increase activity. | Introduction of electron-withdrawing groups could enhance interactions with electron-rich residues in the target protein. |

| Electronic | Dipole Moment | Positive or Negative: Indicates the importance of the overall polarity of the molecule for binding. | The orientation and magnitude of the molecular dipole, influenced by substituents, can be critical for receptor binding. |

| Steric | Molar Refractivity (MR) | Positive: Larger, more polarizable groups are beneficial for activity. Negative: Smaller groups are preferred. | The size of substituents on the pyrimidine or phenyl ring can directly influence binding affinity through steric interactions. |

| 3D-QSAR (CoMFA) | Steric Field | Green Contours: Regions where bulky groups increase activity. Yellow Contours: Regions where bulky groups decrease activity. | Provides a 3D map to guide the placement and size of substituents for optimal fit within the receptor. |

| 3D-QSAR (CoMFA) | Electrostatic Field | Blue Contours: Regions where positive charge increases activity. Red Contours: Regions where negative charge increases activity. | Guides the placement of electron-donating or electron-withdrawing groups to optimize electrostatic interactions. |

Table 2: Hypothetical QSAR Data for a Series of Pyrimidine Derivatives

This table presents a hypothetical dataset illustrating the relationship between molecular descriptors and the observed biological activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration).

| Compound | pIC50 (Observed) | clogP | Molar Refractivity (MR) | LUMO Energy (eV) | pIC50 (Predicted by QSAR) |

| Derivative 1 | 6.5 | 3.2 | 85.4 | -1.2 | 6.4 |

| Derivative 2 | 7.1 | 3.8 | 92.1 | -1.5 | 7.0 |

| Derivative 3 | 5.9 | 2.9 | 80.2 | -1.1 | 6.0 |

| Derivative 4 | 7.5 | 4.1 | 95.8 | -1.7 | 7.6 |

| Derivative 5 | 6.8 | 3.5 | 88.9 | -1.4 | 6.7 |

Biological Activity and Mechanism of Action of 5 Bromo 2 Chloro N Phenylpyrimidin 4 Amine Derivatives

Anti-Microbial Properties

The pyrimidine (B1678525) core is a fundamental component of nucleic acids, making its derivatives well-suited to interact with biological systems, including those in microbial cells. nih.gov Researchers have capitalized on this by synthesizing and evaluating a variety of compounds derived from 5-bromo-2-chloro-N-phenylpyrimidin-4-amine for their ability to combat bacterial and fungal pathogens. nih.gov

Antibacterial Activity: Spectrum and Potency

Derivatives of 5-bromo-2-chloropyrimidin-4-amine have shown significant in-vitro antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.net Studies have demonstrated that these compounds are effective against pathogenic strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Salmonella typhi (Gram-negative). researchgate.net

One study highlighted a series of novel derivatives where specific substitutions led to notable antibacterial efficacy. For instance, the compound N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide was identified as having significant antimicrobial properties. researchgate.net Further research into related thiophenyl-pyrimidine derivatives has revealed compounds with potent activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VREs). rsc.org In some cases, the antibacterial potency of these synthetic derivatives against MRSA and VREs exceeded that of established antibiotics like methicillin (B1676495) and vancomycin (B549263). The scope of activity also extends to mycobacterial strains, with demonstrated efficacy against M. tuberculosis and M. avium. researchgate.net

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

| Derivative Class | Bacterial Strains | Potency/Observations | Citations |

|---|---|---|---|

| 5-bromo-2-chloropyrimidin-4-amine derivatives | S. aureus, B. subtilis, E. coli, S. typhi | Significant in-vitro activity observed. | researchgate.net |

| Thiophenyl substituted pyrimidine derivatives | Gram-positive strains, MRSA, VREs | Higher potency than vancomycin and methicillin against MRSA and VREs. | rsc.org |

| 5-bromo-2-chloropyrimidin-4-amine derivatives | M. tuberculosis, M. avium | Significant antimycobacterial activity noted. | researchgate.net |

| Azo-pyrimidine derivatives | Sarcina lutea, S. aureus, B. subtilis, E. faecalis, P. aeruginosa | Compound 31 found to be the most active against tested strains. |

Antifungal Activity: Spectrum and Potency

In addition to their antibacterial effects, derivatives of 5-bromo-2-chloropyrimidin-4-amine have been evaluated for their antifungal capabilities. researchgate.net The structural diversity of these compounds allows for the development of agents with broad-spectrum or targeted antifungal action. nih.gov

A key finding in this area was the identification of N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide as a compound with significant activity against tested pathogenic fungal strains. researchgate.net Other studies on different pyrimidine derivatives have reported substantial inhibitory effects, such as one compound that showed 96.9% inhibition against Fusarium oxysporum. The investigation of 1,3,4-thiadiazole (B1197879) derivatives, which can be synthesized from a pyrimidine base, also showed effective inhibition against the pathogenic yeast Candida albicans. researchgate.net

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

| Derivative | Fungal Strains | Potency/Observations | Citations |

|---|---|---|---|

| N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide | Pathogenic fungal strains | Exhibited significant antifungal activity. | researchgate.net |

| Unspecified pyrimidine derivative | Fusarium oxysporum | Demonstrated 96.9% inhibition. | |

| 1,3,4-Thiadiazole derivatives | Candida albicans | Showed effective inhibition. | researchgate.net |

Proposed Mechanisms of Antimicrobial Action

The structural similarity of pyrimidines to the building blocks of DNA and RNA suggests that their derivatives may act by interfering with genetic material or related enzymatic pathways within microbial cells. nih.gov Research into the specific mechanisms of action for derivatives of this class has pointed towards the disruption of fundamental cellular processes.

A primary proposed mechanism is the inhibition of bacterial cell division. rsc.org Certain thiophenyl substituted pyrimidine derivatives have been found to effectively inhibit FtsZ (Filamenting temperature-sensitive mutant Z) polymerization and its associated GTPase activity. rsc.org FtsZ is a protein that assembles into a ring at the future site of cell division and is essential for bacterial cytokinesis. Its inhibition prevents the formation of the septum and ultimately leads to cell death, marking it as a promising target for new antibiotics. rsc.org Another reported mechanism involves the inhibition of ATPase activity, which would disrupt cellular energy metabolism.

Anti-Cancer Potential

The development of pyrimidine derivatives as anticancer agents is a major focus of medicinal chemistry, largely due to their role as inhibitors of key signaling pathways that are often dysregulated in cancer. ijrpr.comresearchgate.net Derivatives based on the this compound scaffold have been synthesized and shown to target various protein kinases and induce programmed cell death.

Inhibition of Kinase Targets (e.g., Src, FAK, ULK1, CDK4)

Kinases are crucial regulators of cell growth, proliferation, and survival, and their aberrant activity is a hallmark of many cancers. Pyrimidine derivatives have been designed to fit into the ATP-binding pocket of various kinases, thereby blocking their function.

ULK1 Inhibition: Derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as potent inhibitors of UNC-51-like kinase 1 (ULK1). nih.govresearchgate.net ULK1 is a critical initiator of autophagy, a cellular recycling process that cancer cells can exploit to survive stress. One of the most active compounds, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (compound 3s), effectively inhibited ULK1 kinase activity, leading to the blockage of autophagy and subsequent cancer cell death. nih.govresearchgate.net

Src and FAK Inhibition: The Src family of tyrosine kinases and Focal Adhesion Kinase (FAK) are involved in cell adhesion, migration, and survival. nih.govnih.gov Dual inhibition of FAK and Src has been shown to increase detachment and apoptosis in cancer cells. nih.govnih.gov While some studies use pyrazolo[3,4-d]pyrimidine inhibitors like PP2, the principle extends to other pyrimidine scaffolds, suggesting that derivatives of this compound could be developed for this dual-targeting strategy. nih.gov

CDK Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to inhibit CDK4. nih.gov Furthermore, 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives are highly potent inhibitors of CDK9, a kinase involved in regulating transcription. acs.org Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, making it an attractive target in oncology. acs.org

Table 3: Kinase Inhibition by Selected Pyrimidine Derivatives

| Derivative Class | Kinase Target | Biological Outcome | Citations |

|---|---|---|---|

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine | ULK1 | Inhibition of autophagy, induction of apoptosis in non-small cell lung cancer. | nih.govresearchgate.net |

| Pyrido[2,3-d]pyrimidine | CDK4/Cyclin D1 | Inhibition of growth in various cancer cell lines. | nih.gov |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | CDK9 | Down-regulation of anti-apoptotic proteins, induction of apoptosis. | acs.org |

| Pyrazolo[3,4-d]pyrimidine (e.g., PP2) | Src, FAK | Increased cell detachment and apoptosis in neuroblastoma. | nih.govnih.gov |

Induction of Apoptosis and Cell Cycle Modulation

A desired outcome for an anticancer agent is the ability to selectively trigger programmed cell death (apoptosis) in malignant cells and to halt their uncontrolled proliferation by arresting the cell cycle.

Derivatives of this compound have demonstrated efficacy in both areas. The ULK1 inhibitor, compound 3s, was found to induce apoptosis in non-small cell lung cancer cells concurrently with its autophagy-blocking effects. nih.gov Other pyrimidine derivatives have been shown to cause a significant increase in the population of apoptotic cells. ijrpr.com For instance, certain 1,2,4-triazine (B1199460) derivatives, which can be synthesized from pyrimidine precursors, induce apoptosis in colon, cervical, and breast cancer cell lines by activating caspases, the key executioner enzymes of apoptosis. mdpi.comnih.gov

In terms of cell cycle modulation, these compounds can arrest cell division at various checkpoints. Different derivatives have been reported to cause cell cycle arrest at the G0/G1 phase or the G2/M phase. ijrpr.comresearchgate.netmdpi.com One study on a pyrimidine derivative showed it arrested HCT-116 colon cancer cells in the G0-G1 phase. ijrpr.com Another study involving a fused benzo[h]chromeno[2,3-d]pyrimidine derivative resulted in the cessation of the cell cycle at the G2/M stage in breast cancer cells. mdpi.com This halting of the cell cycle prevents cancer cells from replicating and can make them more susceptible to apoptosis-inducing signals. researchgate.net

Activity in Specific Cancer Cell Lines and Models

Derivatives of the pyrimidine core have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Research has shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including the inhibition of crucial cell cycle regulators.

One notable area of investigation involves the development of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as inhibitors of UNC51-like kinase 1 (ULK1), a key initiator of autophagy. nih.gov A specific derivative, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (compound 3s) , was identified as a potent ULK1 inhibitor. nih.govresearchgate.net This compound not only inhibited the proliferation of A549 non-small cell lung cancer (NSCLC) cells but also simultaneously induced apoptosis while blocking autophagy, highlighting a dual-action mechanism. nih.gov

Other pyrimidine derivatives have shown broad-spectrum antiproliferative activity. For instance, novel indolyl-pyrimidine hybrids were synthesized and evaluated against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines. nih.gov Among these, compound 4g displayed potent activity with IC₅₀ values of 5.1 µM, 5.02 µM, and 6.6 µM against MCF-7, HepG2, and HCT-116 cells, respectively. nih.gov This compound also showed potent in vivo antitumor activity in Ehrlich Ascites Carcinoma (EAC) tumor-bearing mice and acted as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). nih.gov

Similarly, a series of new aminopyrimidine derivatives related to a hit compound, RDS 3442 , were tested against glioblastoma, triple-negative breast cancer, oral squamous cell carcinomas, and colon cancer cell lines. mdpi.com The N-benzyl derivative, compound 2a , was particularly effective, with EC₅₀ values ranging from 4 to 8 μM across the tested tumor cell lines. mdpi.com

The following table summarizes the activity of selected pyrimidine derivatives in various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC₅₀/EC₅₀) | Reference |

| 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (3s) | A549 (Non-small cell lung cancer) | Inhibited proliferation and ULK1 kinase activity | nih.govresearchgate.net |

| Indolyl-pyrimidine hybrid (4g) | MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon) | 5.1 µM, 5.02 µM, 6.6 µM | nih.gov |

| Aminopyrimidine derivative (2a) | Glioblastoma, Triple-negative breast cancer, Oral squamous cell carcinoma, Colon cancer | 4 - 8 µM | mdpi.com |

| Dihydropyrimidine derivatives (2a, 3b, 9c) | Various human cancer cell lines | < 330 nM | researchgate.net |

| Nitro-substituted piperidine-pyrimidine (15) | MCF-7 (Breast), HepG2 (Liver), A549 (Lung) | 2.74 µM, 4.92 µM, 1.96 µM | mdpi.com |

Anti-Inflammatory and Analgesic Activities

The pyrimidine scaffold is a well-established pharmacophore for developing anti-inflammatory and analgesic agents. nih.govrsc.org The mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. rsc.org

Studies have utilized the carrageenan-induced rat paw edema model to evaluate the anti-inflammatory potential of newly synthesized pyrimidine derivatives. proquest.com In one such study, several alkylated and acetylated pyrimidine derivatives were tested, with some compounds showing highly significant anti-inflammatory activity comparable to the standard drug, Diclofenac sodium. proquest.com Specifically, 4-methoxyphenyl (B3050149) and 2,4-dichlorophenyl alkylated derivatives, as well as bis-4-chlorophenyl and 4-bromophenyl acetylated derivatives, demonstrated potent effects. proquest.com

The analgesic properties of pyrimidine derivatives have been assessed using methods like the acetic acid-induced writhing test and the tail flick test. nih.govglobalresearchonline.netnih.gov A study on 2,4,6-trisubstituted pyrimidines found that compounds that exhibited good anti-inflammatory activity also showed strong analgesic effects. nih.gov Notably, 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine (5b) and 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl) pyrimidine (5d) were identified as the most potent compounds for both activities, with their efficacy being compared to ibuprofen. nih.gov Another study found that a substituted hydrazide derivative, NA-10 , was a highly active central and peripheral analgesic. globalresearchonline.net

The table below presents findings on the anti-inflammatory and analgesic activities of specific pyrimidine derivatives.

| Compound/Derivative Class | Biological Activity | Model/Test | Key Findings | Reference |

| Alkylated/Acetylated Pyrimidines | Anti-inflammatory | Carrageenan-induced rat paw edema | Activity comparable to Diclofenac sodium | proquest.com |

| 2,4,6-Trisubstituted Pyrimidines (5b, 5d) | Anti-inflammatory, Analgesic | In vivo models | Potent activity compared to ibuprofen | nih.gov |

| Substituted Hydrazonopyrimidines (C18a, C20, C21b, C22) | Analgesic, Anti-inflammatory | Acetic acid writhing, Carrageenan-induced paw edema | Significant analgesic and anti-inflammatory effects | nih.gov |

| Substituted Hydrazide (NA-10) | Analgesic | Eddy's hot plate, Acetic acid writhing | Most active central and peripheral analgesic in the series | globalresearchonline.net |

Anti-Diabetic Activity

Pyrimidine derivatives have emerged as a promising class of compounds for the treatment of type 2 diabetes mellitus (T2DM) through multiple mechanisms, including agonism of the GPR119 receptor and activation of the glucokinase enzyme. researchgate.net

G protein-coupled receptor 119 (GPR119) is a target for T2DM because its activation stimulates insulin (B600854) release and incretin (B1656795) (GLP-1) production. researchgate.netacs.org Several series of pyrimidine-based compounds have been developed as potent GPR119 agonists.

Researchers have designed and synthesized novel pyrimido[5,4-d]pyrimidine (B1612823) derivatives, identifying analogues with high potency. drugbank.comnih.gov For example, compound 15a exhibited an EC₅₀ value of 2.2 nM. researchgate.netdrugbank.comnih.gov In an oral glucose tolerance test (oGTT) in mice, this compound significantly reduced blood glucose levels. drugbank.comnih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been explored, with compound 26 showing good potency and a favorable pharmacokinetic profile, leading to a reduction in glucose excursion in mice. nih.gov Another study identified GSK1104252A (compound 3) , a 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, as a potent and selective GPR119 agonist that improved glycemic control in rodents. acs.org

| Compound/Derivative Class | Target | Activity (EC₅₀) | In Vivo Model | Key Findings | Reference |

| Pyrimido[5,4-d]pyrimidine (15a) | GPR119 | 2.2 nM | oGTT in C57BL/6N mice | Reduced blood glucose AUC | researchgate.netdrugbank.comnih.gov |

| Pyrimido[5,4-d]pyrimidine (21e) | GPR119 | 8.1 nM | oGTT in C57BL/6N mice | Potent agonist activity | researchgate.netdrugbank.com |

| Pyrazolo[3,4-d]pyrimidine (26) | GPR119 | Potent | oGTT in mice | Lowered glucose excursion | nih.gov |

| 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine (GSK1104252A) | GPR119 | Potent | Rodent models | Improved glycemic control | acs.org |

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver. nih.govscienceopen.com Small molecule GK activators (GKAs) are being investigated as a therapeutic strategy for T2DM. nih.gov

Derivatives based on a pyrazolopyrimidine scaffold have been identified as potent GKAs. nih.gov Through optimization of an initial hit from high-throughput screening, compounds with nanomolar activities were developed. nih.gov The introduction of a side-chain and changing a thioether linkage to an ether were key modifications that improved potency and metabolic stability. nih.gov Another study reported the discovery of AM-2394 , a structurally distinct GKA, which activates the enzyme with an EC₅₀ of 60 nM and effectively lowers glucose excursion in an ob/ob mouse model of diabetes. nih.gov Furthermore, some pyrimidine derivatives have been found to act as dual inhibitors of α-glucosidase and α-amylase, which represents another approach to controlling postprandial blood glucose levels. mdpi.com

| Compound/Derivative Class | Target | Activity (EC₅₀/IC₅₀) | Key Findings | Reference |

| Pyrazolopyrimidine derivatives | Glucokinase | Nanomolar activity | Optimization led to potent GKAs | nih.gov |

| AM-2394 | Glucokinase | 60 nM | Lowered glucose in ob/ob mice | nih.gov |

| 2,4-diaminopyrimidine (B92962) derivative (Compound 4) | α-glucosidase, α-amylase | 12.16 µM, 11.13 µM | Dual inhibitor with activity comparable to acarbose | mdpi.com |

Pesticidal Activities (Insecticidal, Fungicidal)

The pyrimidine core is also prevalent in agrochemicals, with derivatives showing potent insecticidal and fungicidal properties. nih.govnih.gov The development of new pesticides is crucial to manage resistance in target pests and pathogens. nih.gov